molecular formula C8H9FN2O3 B12864002 5-Fluoro-4-methoxy-2-nitrobenzylamine

5-Fluoro-4-methoxy-2-nitrobenzylamine

Cat. No.: B12864002
M. Wt: 200.17 g/mol
InChI Key: ZIOWVFKAGURIHH-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2-nitrobenzylamine is a chemical compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitrobenzylamine typically involves the nitration of 5-Fluoro-4-methoxybenzylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-2-nitrobenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitro groups.

    Substitution: Compounds with substituted functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

5-Fluoro-4-methoxy-2-nitrobenzylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-2-nitrobenzylamine involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine and methoxy groups can influence its binding affinity and selectivity towards biological targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxy-2-nitrobenzylamine
  • 5-Fluoro-4-methoxy-3-nitrobenzylamine
  • 5-Fluoro-4-methoxy-2-nitroaniline

Uniqueness

5-Fluoro-4-methoxy-2-nitrobenzylamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

(5-fluoro-4-methoxy-2-nitrophenyl)methanamine

InChI

InChI=1S/C8H9FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,4,10H2,1H3

InChI Key

ZIOWVFKAGURIHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])CN)F

Origin of Product

United States

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